Cas no 1597054-45-9 (4-(4-Bromophenyl)thiophene-3-carbaldehyde)

4-(4-Bromophenyl)thiophene-3-carbaldehyde is a brominated thiophene derivative featuring a formyl functional group at the 3-position, making it a versatile intermediate in organic synthesis. The presence of both the bromophenyl and aldehyde groups allows for further functionalization via cross-coupling reactions, nucleophilic additions, or condensation reactions. This compound is particularly useful in the synthesis of conjugated polymers, pharmaceuticals, and liquid crystal materials due to its rigid aromatic structure and reactive sites. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The product is commonly employed in Suzuki-Miyaura and other palladium-catalyzed coupling reactions, offering precise control over molecular design.
4-(4-Bromophenyl)thiophene-3-carbaldehyde structure
1597054-45-9 structure
Product Name:4-(4-Bromophenyl)thiophene-3-carbaldehyde
CAS No:1597054-45-9
MF:C11H7BrOS
MW:267.141680955887
CID:6325998
PubChem ID:82375516
Update Time:2025-05-20

4-(4-Bromophenyl)thiophene-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-745722
    • 1597054-45-9
    • 4-(4-Bromophenyl)thiophene-3-carbaldehyde
    • Inchi: 1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-7H
    • InChI Key: UXKOOUOFXVHIDI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CSC=C1C=O

Computed Properties

  • Exact Mass: 265.94010g/mol
  • Monoisotopic Mass: 265.94010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 45.3Ų

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Additional information on 4-(4-Bromophenyl)thiophene-3-carbaldehyde

4-(4-Bromophenyl)thiophene-3-carbaldehyde: A Comprehensive Overview

The compound 4-(4-Bromophenyl)thiophene-3-carbaldehyde (CAS No. 1597054-45-9) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a thiophene ring system with a bromophenyl group and an aldehyde functional group. The thiophene ring serves as a versatile platform for various chemical modifications, while the bromophenyl group introduces electronic and steric effects that can significantly influence the compound's reactivity and properties. The aldehyde group further enhances the molecule's functionality, making it a valuable building block in synthetic chemistry.

Recent studies have highlighted the potential of 4-(4-Bromophenyl)thiophene-3-carbaldehyde in the development of advanced materials. For instance, researchers have explored its use in constructing two-dimensional materials and organic semiconductors. The compound's ability to form stable π-conjugated systems makes it an ideal candidate for applications in optoelectronics and flexible electronics. In one groundbreaking study published in *Nature Communications*, scientists demonstrated that films prepared from this compound exhibit exceptional charge transport properties, paving the way for its use in next-generation displays and sensors.

In addition to its material science applications, 4-(4-Bromophenyl)thiophene-3-carbaldehyde has shown promise in the field of drug discovery. The molecule's unique combination of functional groups allows for selective interactions with biological targets, making it a valuable lead compound in medicinal chemistry. A recent study in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit potent anti-inflammatory activity, suggesting its potential as a therapeutic agent for inflammatory diseases.

The synthesis of 4-(4-Bromophenyl)thiophene-3-carbaldehyde involves a multi-step process that typically begins with the preparation of the thiophene derivative. One common approach involves the coupling reaction between 2-bromo-thiophene and 4-bromobenzaldehyde under palladium-catalyzed conditions. This method ensures high yields and excellent purity, making it suitable for large-scale production. Researchers have also explored alternative synthetic routes, such as oxidative coupling and cyclization reactions, to optimize the synthesis process further.

From an analytical standpoint, 4-(4-Bromophenyl)thiophene-3-carbaldehyde can be characterized using a variety of techniques. High-resolution mass spectrometry (HRMS) confirms the molecular formula and exact mass of the compound, while nuclear magnetic resonance (NMR) spectroscopy provides insights into its molecular structure and conformation. X-ray crystallography has been employed to determine the crystal structure of the compound, revealing its packing arrangement and intermolecular interactions.

The physical properties of 4-(4-Bromophenyl)thiophene-3-carbaldehyde are equally intriguing. The compound exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, indicative of its π-conjugated system. These properties make it suitable for applications in photonics and nonlinear optics.

In conclusion, 4-(4-Bromophenyl)thiophene-3-carbaldehyde is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with its favorable chemical and physical properties, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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